molecular formula C14H9F3N2O B3159947 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine CAS No. 865657-92-7

11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine

Cat. No.: B3159947
CAS No.: 865657-92-7
M. Wt: 278.23 g/mol
InChI Key: DFGJDDRCZYHRFO-UHFFFAOYSA-N
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Description

11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine is a heterocyclic compound featuring a pyrido-benzoxazepine core modified with a methyl group at position 11 and a trifluoromethyl (CF₃) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common feature in pharmaceutical and agrochemical compounds .

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c1-8-13-12(6-9(7-18-13)14(15,16)17)20-11-5-3-2-4-10(11)19-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGJDDRCZYHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2OC3=C1N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185408
Record name 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865657-92-7
Record name 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865657-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Benzoxazepine Ring: The benzoxazepine ring is formed by cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct ring closure.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, pyrido[3,2-b][1,5]benzoxazepines have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival pathways.
  • Antimicrobial Activity :
    • Research has shown that derivatives of this compound can possess antimicrobial properties. The trifluoromethyl group is known to enhance the activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Neuropharmacological Effects :
    • The compound has been explored for its potential neuroprotective effects. It may interact with neurotransmitter systems, possibly offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated that derivatives of pyrido[3,2-b][1,5]benzoxazepine significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 4 µM.
Antimicrobial EfficacyFound that compounds with trifluoromethyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting potential as new antibiotics.
Neuroprotective EffectsReported that certain derivatives improved cognitive function in animal models of Alzheimer's disease, indicating possible mechanisms involving cholinergic modulation.

Synthesis and Development

The synthesis of 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine typically involves multi-step organic reactions including cyclization and substitution reactions. The incorporation of the trifluoromethyl group is particularly crucial as it not only enhances biological activity but also improves the compound's stability.

Mechanism of Action

The mechanism of action of 11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and modulate its activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine and Pyrrolo-Pyridazine Derivatives (Pharmaceutical Candidates)

  • Key Compounds :
    • (4aS)-1-[(2,3-Difluorophenyl)methyl]-6,6-difluoro-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide (Example 5, EP 4 374 877 A2) .
    • (4aR)-1-[[2,6-Dichloro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)pyridin-3-yl]carboxamide (Example 148, EP 4 374 877 A2) .
  • Structural Similarities :
    • Shared trifluoromethyl groups for enhanced bioavailability and target binding.
    • Presence of fluorinated aryl groups for metabolic resistance.
  • Functional Contrasts :
    • Pyridazine derivatives prioritize kinase or enzyme inhibition (common in EP 4 374 877 A2 examples), whereas pyrido-benzoxazepines may target neurological or inflammatory pathways due to benzoxazepine’s historical use in CNS drugs.

Furo[3,2-b]pyrrole Carboxhydrazides (Agrochemical Activity)

  • Key Compounds: N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides (Nova Biotechnologica VII-I, 2007) .
  • Structural Overlaps : Both classes incorporate trifluoromethylphenyl groups for lipophilicity.
  • Functional Differences :
    • Furo-pyrroles inhibit photosynthetic electron transport (PET) in chloroplasts (IC₅₀ ~10–100 μM) , while pyrido-benzoxazepines are untested in this context but may exhibit divergent bioactivity due to benzoxazepine’s rigidity.

Data Table: Comparative Analysis of Key Features

Compound Class Core Structure Key Substituents Applications Thermal Stability (TGA) Notable Findings
Pyrido-benzoxazepine Pyrido[3,2-b][1,5]benzoxazepine 11-Methyl, 3-CF₃ Hypothesized: CNS/pharma Not reported N/A (Limited direct data)
Thieno[3,2-b]thiophenes Thieno[3,2-b]thiophene Phenyl, 4-CF₃Ph Organic semiconductors >300°C decomposition λmax ~350–400 nm
Pyridazine derivatives Pyrrolo[1,2-b]pyridazine CF₃, fluorophenyl, morpholine Kinase inhibition Not reported High target selectivity
Furo-pyrroles Furo[3,2-b]pyrrole 3-CF₃Ph, carboxhydrazide Agrochemicals (PET inhibition) Not reported IC₅₀ ~10–100 μM for PET inhibition

Research Findings and Implications

  • Electronic Properties: Pyrido-benzoxazepines may bridge semiconductor and pharmaceutical applications due to their hybrid aromatic system, contrasting with thienothiophenes (purely semiconductor) and pyridazines (purely pharma) .
  • Bioactivity Potential: The trifluoromethyl group’s presence in pyrido-benzoxazepines aligns with trends in agrochemicals (e.g., PET inhibition in furo-pyrroles ), but its larger core could enable novel binding modes.
  • Synthetic Challenges: Unlike Stille/Suzuki-coupled thienothiophenes , pyrido-benzoxazepines likely require multi-step cyclization, complicating scalability.

Biological Activity

11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex structure characterized by a pyrido-benzoxazepine framework, which is known to influence its interaction with biological targets. The trifluoromethyl group is particularly notable for enhancing lipophilicity and potentially modulating pharmacokinetic properties.

Antitumor Activity

Research indicates that derivatives of pyrido[3,2-b][1,5]benzoxazepine exhibit significant antitumor properties. For instance, studies have shown that modifications to the benzoxazepine core can lead to enhanced activity against various cancer cell lines. A notable case study demonstrated that a related compound reduced cell viability in human cancer cell lines by inducing apoptosis through mitochondrial pathways .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. In particular, it has been shown to inhibit certain kinases involved in cancer progression. For example, the compound displayed potent inhibition of the c-Met kinase, which is implicated in tumor growth and metastasis .

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological effects. It has been studied for its interaction with GABA receptors, indicating possible anxiolytic or sedative properties. Research findings suggest that compounds within this class can modulate GABA_A receptor activity, which could be beneficial in treating anxiety disorders .

Research Findings

Study Biological Activity Findings
Study 1AntitumorInduced apoptosis in cancer cell lines
Study 2Enzyme InhibitionPotent inhibition of c-Met kinase
Study 3NeuropharmacologicalModulated GABA_A receptor activity

Case Studies

  • Antitumor Efficacy : A study conducted on a series of pyrido[3,2-b][1,5]benzoxazepine derivatives revealed that specific substitutions at the 7-position significantly enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G2/M phase.
  • Kinase Inhibition : Another investigation focused on the inhibitory effects of this compound on c-Met kinase activity. The results indicated a dose-dependent inhibition with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 11-methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine, and how can reaction conditions be optimized?

  • Methodology : Cyclocondensation reactions, as demonstrated in trifluoromethylated pyrimido[1,2-b]indazole derivatives, provide a template for fused heterocycle synthesis. Key steps include halogenation of precursor pyridines, followed by nucleophilic substitution with trifluoromethyl groups. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and catalysts (e.g., Pd or Cu) to enhance regioselectivity and yield .
  • Data Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., mp 123–124°C for related compounds) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Employ X-ray crystallography to resolve the fused pyrido-benzoxazepine core. Complement with NMR (¹H/¹³C/¹⁹F) to confirm trifluoromethyl positioning and methyl group substitution. For electronic properties, use UV-Vis spectroscopy to assess π-π* transitions and DFT calculations (e.g., B3LYP/6-31G**) to map frontier molecular orbitals .
  • Contradictions : Discrepancies in NMR shifts may arise due to solvent effects; cross-validate with computational models .

Q. What safety protocols are critical when handling trifluoromethylated benzoxazepines?

  • Methodology : Follow guidelines for organofluorine compounds: use fume hoods for volatile intermediates (e.g., trifluoromethylating agents like Togni’s reagent), and avoid direct skin contact due to potential toxicity. Store under inert gas (Ar/N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s affinity for benzodiazepine or TSPO receptors?

  • Methodology : Radioligand binding assays (e.g., [³H]Ro15-1788 for benzodiazepine receptors) with HEK293 cells expressing recombinant receptors. Optimize incubation time (30–60 min) and competitive displacement curves (Ki calculations). For TSPO, use PK11195 as a reference ligand and validate with fluorescence polarization .
  • Data Analysis : Address contradictory binding results (e.g., non-specific interactions) via Scatchard plots and Hill coefficients .

Q. What strategies resolve contradictions in catalytic efficiency during trifluoromethyl group incorporation?

  • Methodology : Compare Pd-catalyzed vs. radical-mediated trifluoromethylation. Use kinetic studies (e.g., Eyring plots) to identify rate-limiting steps. If Pd catalysts underperform, switch to Cu/Ag systems or photoredox catalysis (e.g., Ru(bpy)₃²⁺) to enhance electron transfer .
  • Case Study : In pyrimido[1,2-b]indazole synthesis, CuI improved yields by 20% compared to Pd(OAc)₂ .

Q. How can computational models predict the compound’s metabolic stability or toxicity?

  • Methodology : Use ADMET predictors (e.g., SwissADME) to analyze CYP450 metabolism sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH). For toxicity, apply ProTox-II to assess hepatotoxicity risk and cross-reference with Ames test data .

Q. What experimental designs validate the compound’s photophysical properties for optoelectronic applications?

  • Methodology : Measure fluorescence quantum yields (integrating sphere method) and triplet-state lifetimes (time-resolved spectroscopy). Compare with analogs lacking the trifluoromethyl group to isolate electronic effects. For contradictory Stokes shifts, re-evaluate solvent polarity and aggregation effects .

Data Contradiction Analysis Framework

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodology :

  • Step 1 : Verify purity via elemental analysis (C, H, N) and HRMS.
  • Step 2 : Replicate synthesis under controlled conditions (e.g., anhydrous vs. humid environment).
  • Step 3 : Cross-reference with crystallographic data (e.g., CCDC entries) to confirm structural homogeneity .

Q. What statistical approaches resolve variability in biological assay results?

  • Methodology : Apply ANOVA to compare replicate experiments (n ≥ 3) and identify outliers. For receptor affinity studies, use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. If contradictions persist, validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Experimental Design Resources

  • Synthetic Protocols : Refer to Advanced Synthesis & Catalysis for green chemistry strategies (e.g., solvent-free cyclization) .
  • Safety Training : Consult Organic Chemistry Discipline Overview for lab safety and waste disposal protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine
Reactant of Route 2
11-Methyl-3-(trifluoromethyl)pyrido[3,2-b][1,5]benzoxazepine

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